3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride
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Overview
Description
3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H9N2O2Cl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride typically involves multiple steps. One common method starts with 2-bromo-4-methylpyridine. The amino group is introduced at the pyridine C2 position via Buchwald–Hartwig arylamination, followed by protection with a Boc-group . Another method involves the condensation of 3 and 4 with ammonium acetate and acetic acid as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the processes likely involve similar synthetic routes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-nitro-2-methylpyridine-4-carboxylic acid, while reduction can produce 3-amino-2-methylpyridine-4-methanol.
Scientific Research Applications
3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine-2-carboxylic acid:
2-Amino-3-methylpyridine: This compound has a similar pyridine ring structure but with different functional groups.
Uniqueness
3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride is unique due to the presence of both amino and carboxylic acid groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Properties
IUPAC Name |
3-amino-2-methylpyridine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-4-6(8)5(7(10)11)2-3-9-4;/h2-3H,8H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOPIOAPKVWTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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